1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide
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Overview
Description
1-Chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide is an organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
The synthesis of 1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide typically involves a multi-step process that includes the formation of the isoquinoline core, followed by the introduction of the triazole ring and the chloro substituents. Common synthetic routes may include:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through methods such as the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives.
Introduction of Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes as starting materials.
Chlorination: The chloro substituents can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
1-Chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the oxidation state of the nitrogen atoms in the triazole ring or the isoquinoline core.
Cyclization Reactions: The presence of multiple reactive sites allows for the possibility of cyclization reactions, leading to the formation of fused ring systems.
Common reagents and conditions used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-Chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, anticancer, or antiviral agent.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the isoquinoline core can bind to active sites on these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-Chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide can be compared with other similar compounds, such as:
Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents, such as 1-chloroisoquinoline or 1-methylisoquinoline.
Triazole Derivatives: Compounds with similar triazole rings but different aromatic systems, such as 1,2,4-triazole-3-carboxamide or 1,2,4-triazole-5-carboxamide.
The uniqueness of this compound lies in its specific combination of the isoquinoline and triazole moieties, which confer distinct chemical and biological properties that are not observed in other related compounds.
Properties
IUPAC Name |
1-chloro-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N5O/c19-12-5-6-16(25-10-21-9-22-25)14(8-12)24-18(26)15-7-11-3-1-2-4-13(11)17(20)23-15/h1-10H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAISBVQOGVGZEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)NC3=C(C=CC(=C3)Cl)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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